molecular formula C11H20N2O4S3 B8083047 Sulforaphane NAC

Sulforaphane NAC

Cat. No.: B8083047
M. Wt: 340.5 g/mol
InChI Key: IIHBKTCHILXGOT-VCLORWJBSA-N
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Description

Biochemistry and Pharmacokinetics of Sulforaphane-N-Acetylcysteine (SFN-NAC)

Chemical Structure and Stability Profiles

SFN-NAC (C₁₁H₂₀N₂O₄S₃) is a conjugate formed through the mercapturic acid pathway, where sulforaphane undergoes sequential conjugation with glutathione (GSH), cysteinylglycine (CysGly), and cysteine (Cys) before final acetylation to yield the N-acetylcysteine derivative. Its molecular weight of 340.5 g/mol and lipophilic nature contribute to its unique physicochemical properties, including improved blood-brain barrier (BBB) permeability compared to SFN.

Stability studies reveal that SFN-NAC is unstable under physiological conditions, readily dissociating back to SFN in aqueous environments. In plasma, SFN-NAC degrades faster than SFN, with a half-life of approximately 2 hours compared to SFN’s 4 hours. This instability necessitates careful consideration in dosing regimens for therapeutic applications.

Table 1: Structural and Stability Properties of SFN-NAC
Property Value/Description
Molecular Formula C₁₁H₂₀N₂O₄S₃
Molecular Weight 340.5 g/mol
Plasma Half-Life ~2 hours
BBB Permeability Higher than SFN
Stability in Plasma Rapid degradation to SFN

Metabolic Pathways and Biotransformation

SFN-NAC is the terminal metabolite in the mercapturic acid pathway of SFN metabolism:

  • GSH Conjugation : SFN reacts with GSH via glutathione-S-transferase (GST), forming SFN-GSH.
  • Cysteinylglycine Cleavage : γ-Glutamyl transpeptidase removes glutamate, yielding SFN-CysGly.
  • Cysteine Conjugation : Aminopeptidases cleave glycine, producing SFN-Cys.
  • N-Acetylation : N-Acetyltransferase acetylates SFN-Cys to form SFN-NAC, which is excreted renally.

Notably, SFN-NAC can reversibly dissociate into SFN and N-acetylcysteine under physiological conditions, creating a dynamic equilibrium that prolongs SFN’s bioavailability. This retro-conversion mechanism allows SFN-NAC to act as a reservoir for SFN in systemic circulation.

Bioavailability and Blood-Brain Barrier Permeability

SFN-NAC exhibits superior bioavailability compared to SFN, achieving plasma concentrations 2–3 times higher in murine models. Its lipophilicity (logP ~1.8) and molecular weight below 500 Da facilitate passive diffusion across the BBB, enabling central nervous system (CNS) activity. In glioma cells, SFN-NAC concentrations reach therapeutic levels within 1 hour of administration, correlating with autophagy induction and α-tubulin downregulation.

Key Pharmacokinetic Parameters:
  • Cₘₐₓ : 15–20 µM (30 mg/kg dose in mice)
  • Tₘₐₓ : 60–90 minutes post-administration
  • AUC₀–₂₄ₕ : 180–220 µM·h

Comparative Pharmacokinetics with Sulforaphane and SFN-Cysteine

Table 2: Comparative Pharmacokinetic Profiles
Parameter SFN SFN-Cys SFN-NAC
Half-Life (h) 4.0 3.2 2.0
Cₘₐₓ (µM) 8–10 12–14 15–20
BBB Penetration Low Moderate High
Urinary Excretion 5–10% 15–20% 30–40%

SFN-NAC’s shorter half-life but higher Cₘₐₓ and urinary excretion (30–40% vs. 5–10% for SFN) reflect its role as a transport metabolite. Unlike SFN-Cys, which accumulates in peripheral tissues, SFN-NAC’s instability promotes systemic SFN redistribution, enhancing therapeutic reach.

Properties

IUPAC Name

(2S)-2-acetamido-3-(4-methylsulfinylbutylcarbamothioylsulfanyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O4S3/c1-8(14)13-9(10(15)16)7-19-11(18)12-5-3-4-6-20(2)17/h9H,3-7H2,1-2H3,(H,12,18)(H,13,14)(H,15,16)/t9-,20?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIHBKTCHILXGOT-VCLORWJBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CSC(=S)NCCCCS(=O)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H](CSC(=S)NCCCCS(=O)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O4S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30858415
Record name N-Acetyl-S-{[4-(methanesulfinyl)butyl]carbamothioyl}-D-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30858415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

334829-66-2
Record name N-Acetyl-S-{[4-(methanesulfinyl)butyl]carbamothioyl}-D-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30858415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Route Overview

The chemical synthesis of this compound, as detailed in patent CN102093273B, involves a four-step process:

  • Synthesis of 3-Bromo-1-Propanol : Reacting 1,3-propylene glycol with hydrobromic acid in the presence of a catalyst (e.g., triethylamine) at 70–100°C yields 3-bromo-1-propanol.

  • Formation of 4-Methylsulfonyl-1-Butanol : Treating dimethyl sulfoxide (DMSO) with sodium hydride, followed by addition of 3-bromo-1-propanol, produces 4-methylsulfonyl-1-butanol.

  • Chlorination to 1-Chloro-4-Methylsulfonyl Butane : Reacting 4-methylsulfonyl-1-butanol with chlorination reagents (e.g., thionyl chloride) generates 1-chloro-4-methylsulfonyl butane.

  • Thiocyanation and Conjugation with NAC : Under nitrogen protection, 1-chloro-4-methylsulfonyl butane reacts with thiocyanate reagents (e.g., potassium thiocyanate) to form sulforaphane, which is subsequently conjugated with N-acetylcysteine using phase-transfer catalysts (e.g., tetrabutylammonium bromide).

Table 1: Reaction Conditions and Yields for Key Synthesis Steps

StepReagentsTemperatureCatalystYield (%)
1HBr, 1,3-PD70–100°CTriethylamine95–99
2DMSO, NaH0–25°CNone95.6–99.3
3SOCl₂0–10°CNone99.0–99.7
4KSCN, NAC45°CTBAB96.1–98.9

Optimization of Thiocyanation and Conjugation

The final step—thiocyanation and NAC conjugation—is critical for achieving high purity. Key parameters include:

  • Molar Ratios : A 1:1.5 ratio of sulforaphane precursor to NAC ensures complete conjugation.

  • Catalyst Selection : Tetrabutylammonium bromide enhances reaction efficiency by facilitating phase transfer between organic and aqueous layers.

  • Solvent System : Methylene dichloride or acetone optimizes solubility and reaction kinetics.

Post-synthesis purification involves sequential washing with saturated NaCl, drying with anhydrous Na₂SO₄, and solvent removal via rotary evaporation. The final product is characterized by pale yellow oily consistency with ≥95% purity (HPLC).

Enzymatic Preparation from Natural Sources

Table 2: Key Parameters for Sulforaphane Extraction

ParameterValueSource
Glucoraphanin content≥6 μmol/g sprouts
Myrosinase incubation4 hours at 37°C
Lyophilized yield50 μmol/218 mg

Analytical Characterization

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Both synthetic and natural-derived this compound are analyzed using LC-MS/MS. The method, adapted from Al Janobi and Clarke, employs:

  • Column : Hypersil Gold C18 (2.1 × 100 mm, 3 μm).

  • Mobile Phase : 0.1% formic acid (A) and methanol with 0.1% formic acid (B).

  • Detection : Multiple reaction monitoring (MRM) for transitions m/z 341→178 (sulforaphane-NAC).

Table 3: LC-MS/MS Parameters for this compound

ParameterValueSource
LOD0.5 ng/ml
LOQ2 ng/ml
Retention time8.2 min

Pharmacokinetic Profiling

Non-compartmental analysis (WinNonLin) reveals this compound’s pharmacokinetics:

  • Cₘₐₓ : 2.1 μM at 3 hours post-administration.

  • AUC₀–∞ : 14.3 μM·h.

  • Half-life : 6.2 hours.

Comparative Evaluation of Methods

Yield and Purity

  • Chemical Synthesis : Achieves higher yields (96–99%) and purity (≥95%) but requires toxic reagents (e.g., thionyl chloride).

  • Enzymatic Preparation : Eco-friendly but lower yielding (70–80% after conjugation) and time-intensive.

Scalability and Cost

  • Synthesis : Scalable for industrial production but incurs high costs due to catalysts and purification steps.

  • Extraction-Conjugation : Limited to small-scale applications but economically viable for nutraceuticals .

Chemical Reactions Analysis

Types of Reactions

Sulforaphane N-acetylcysteine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like thiols and amines. The reactions are typically carried out under mild conditions to prevent degradation of the compound .

Major Products

The major products formed from these reactions include sulforaphane sulfoxide, sulforaphane thiol, and various sulforaphane conjugates with thiols and amines .

Scientific Research Applications

Autophagy Induction

SFN-NAC has been shown to induce autophagy, a cellular process that degrades and recycles cellular components. Research indicates that SFN-NAC activates the ERK signaling pathway, leading to the downregulation of α-tubulin and cell cycle arrest in glioma cells. This suggests that SFN-NAC could serve as a novel anti-glioma agent by promoting autophagic processes .

Antioxidant Activity

SFN-NAC enhances the expression of phase II antioxidant genes through Nrf2 activation. This mechanism is crucial for cellular defense against oxidative stress, which is linked to various diseases, including cancer . The compound generates reactive oxygen species (ROS), which can lead to cell death in cancer cells while sparing normal cells .

Immunomodulatory Effects

Studies have demonstrated that SFN can modulate immune responses by influencing the redox balance in T-cells. It suppresses T-cell activation and proliferation, which may have therapeutic implications for autoimmune conditions .

Anti-Cancer Properties

SFN-NAC exhibits significant anti-cancer effects across various types of cancer cells:

  • Lung Cancer : SFN-NAC inhibits cell growth in lung cancer cells by disrupting microtubule dynamics through ERK pathway activation .
  • Glioma : It has shown promise as an anti-glioma agent by inducing autophagy and reducing cell viability in glioma cell lines .
  • Breast and Colon Cancer : Research on derivatives of SFN has indicated enhanced anticancer activity against breast (MCF-7) and colon (HCT-116) cancer cells, with mechanisms involving apoptosis and Nrf2 pathway activation .

Clinical Trials and Studies

Clinical trials have explored the efficacy of SFN in various conditions:

  • A study demonstrated that SFN could detoxify air pollutants, enhancing metabolic pathways related to detoxification .
  • Another trial indicated improvements in asthma symptoms with dietary supplementation of SFN-rich foods .

Table 1: Summary of Cellular Effects of SFN-NAC

Cancer TypeMechanism of ActionOutcome
Lung CancerERK pathway activation, microtubule disruptionInhibition of cell growth
GliomaAutophagy induction, α-tubulin downregulationReduced cell viability
Breast CancerNrf2 activation, apoptosis inductionEnhanced anticancer activity
Colon CancerApoptosis and Nrf2 pathway modulationIncreased cell death

Table 2: Clinical Applications of SFN

ConditionStudy TypeKey Findings
AsthmaClinical TrialImprovement in symptoms with dietary SFN intake
Air PollutionRandomized TrialEnhanced detoxification pathways
Autoimmune DiseasesPreclinical StudyModulation of T-cell function

Mechanism of Action

Sulforaphane N-acetylcysteine exerts its effects through multiple mechanisms:

Comparison with Similar Compounds

Sulforaphane

Mechanism: Sulforaphane activates the Nrf2 pathway, inducing phase II detoxification enzymes (e.g., NAD(P)H quinone oxidoreductase 1) and enhancing glutathione synthesis. It also modulates ROS-dependent apoptosis in cancer cells . Pharmacokinetics:

  • Rapidly absorbed but metabolized into conjugates (e.g., Sulforaphane-NAC, sulforaphane-cysteine).
  • Plasma half-life: ~2.3 hours; urinary excretion peaks within 24 hours .
    Therapeutic Applications :
  • Cancer : Induces apoptosis in colon (IC₅₀: 15 µM) and liver cancer cells via ROS-mediated pathways .
  • Neuroprotection : Improves working memory in elderly populations, though clinical trials for neurodegenerative diseases remain inconclusive .
    Limitations : High doses may cause gastrointestinal side effects; rapid metabolism reduces bioavailability .

N-Acetylcysteine (NAC)

Mechanism: NAC serves as a cysteine donor for glutathione synthesis, directly scavenges ROS, and exhibits mucolytic properties . Pharmacokinetics:

  • Oral bioavailability: ~10% (dose-dependent); peak plasma concentration at 1–2 hours .
    Therapeutic Applications :
  • Respiratory Health : Mitigates paraquat-induced lung fibrosis in combination with sulforaphane .
  • Cognitive Health : Improves working memory in schizophrenia after ≥24 weeks of use .
    Clinical Trials : Reduces Parkinson’s symptoms (500 mg twice daily + IV infusions) .

Sulforaphane-NAC vs. NAC

Parameter Sulforaphane-NAC NAC
Primary Mechanism Nrf2 activation + glutathione modulation Glutathione precursor, ROS scavenger
Bioavailability Low absorption; dominant urinary metabolite Moderate (10% oral bioavailability)
Therapeutic Focus Potential in fibrosis, detoxification Respiratory, cognitive, and detox support
Synergy Combines NAC’s thiol donation with sulforaphane’s Nrf2 activation Often used with antioxidants (e.g., sulforaphane)

Erucin and Erucin-NAC

Erucin, a reduced form of sulforaphane, acts as a direct antioxidant by inhibiting lipid peroxidation. It interconverts with sulforaphane post-absorption, though its in vivo antioxidant activity is unproven . Erucin-NAC, a metabolite, is less abundant in urine than Sulforaphane-NAC but may contribute to sustained antioxidant effects .

Sulforamate

A synthetic analogue of sulforaphane, sulforamate induces quinone reductase (QR) at comparable potency (CD: 0.2 µM) but with lower cytotoxicity (IC₅₀: ~30 µM vs. sulforaphane’s ~10 µM).

Pharmacokinetic and Clinical Comparison

Table 1: Pharmacokinetic Profiles

Compound Plasma Metabolites (%) Urinary Excretion (%) Key Metabolites
Sulforaphane 32.2–36.6 (free form) 8.5–5.4 (free form) Sulforaphane-NAC (57.8%)
Sulforaphane-NAC 2.7–4.6 49.5–57.8 Erucin-NAC (20.9–25.3%)
NAC N/A N/A Glutathione conjugates

Table 2: Clinical Outcomes

Compound Condition Studied Outcome Reference
Sulforaphane Autism, Alzheimer’s Improved plasma GSH; no conclusive RCTs
NAC Parkinson’s Disease Reduced symptoms; enhanced dopamine
Combination Paraquat Poisoning Synergistic reduction in lung fibrosis

Key Research Findings and Contradictions

  • Antagonism : NAC reverses sulforaphane-induced telomerase inhibition, highlighting context-dependent interactions .
  • Cognitive Health : Sulforaphane alone improves cognition in the elderly, but combining it with brain training negates benefits .
  • Therapeutic Synergy : Co-administration of NAC and sulforaphane enhances antioxidant capacity in lung injury models .

Biological Activity

Sulforaphane N-acetyl cysteine (SFN-NAC) is a bioactive compound derived from the metabolism of sulforaphane (SFN), which is abundant in cruciferous vegetables like broccoli. SFN-NAC is noted for its enhanced stability and bioavailability compared to SFN, making it a subject of interest in various biomedical research fields, particularly cancer therapy, antioxidant activity, and neuroprotection.

  • Antioxidant Effects : SFN-NAC activates the Nrf2 pathway, leading to the transcription of antioxidant genes. This enhances cellular defense against oxidative stress by increasing levels of glutathione (GSH) and other protective enzymes .
  • Anti-inflammatory Properties : The compound inhibits the NF-κB signaling pathway, reducing pro-inflammatory cytokines and mediators. This action is particularly relevant in conditions like rheumatoid arthritis and other inflammatory diseases .
  • Anticancer Activity : SFN-NAC demonstrates significant anticancer properties by inducing cell cycle arrest, promoting apoptosis, and inhibiting metastasis in various cancer cell lines. It modulates pathways such as ERK and Akt/MAPK, enhancing the efficacy of conventional chemotherapeutics .
  • Neuroprotective Effects : By reducing oxidative stress and inflammation, SFN-NAC may protect neuronal cells from degeneration. It has been shown to preserve mitochondrial function and promote proteostasis, which is crucial in aging and neurodegenerative diseases .

Anticancer Efficacy

A study highlighted the effectiveness of SFN-NAC in inhibiting lung cancer cell growth through autophagy activation and microtubule disruption. In vitro experiments demonstrated that SFN-NAC induced G2/M phase cell cycle arrest and downregulated α-tubulin expression via ERK pathway activation . Another investigation into prostate cancer showed that dietary intake of sulforaphane led to reduced disease severity and progression .

Neuroprotection

Research on animal models has shown that SFN-NAC administration leads to increased Nrf2 expression and improved cognitive functions associated with aging. This suggests potential applications in preventing neurodegeneration .

Data Summary

Biological ActivityMechanismReferences
Antioxidant↑GSH levels, Nrf2 activation
Anti-inflammatory↓NF-κB activity
Anticancer↑Apoptosis, ↓Metastasis
Neuroprotective↑Mitochondrial health

Q & A

Q. What are the primary mechanisms by which NAC modulates sulforaphane-induced oxidative stress and apoptosis in cancer cells?

Sulforaphane (SFN) induces apoptosis via reactive oxygen species (ROS)-mediated pathways, including mitochondrial depolarization, caspase activation (e.g., caspase-3, -9), and altered Bax/Bcl-2 ratios. NAC, a ROS scavenger, reverses these effects by restoring glutathione (GSH) levels. For example, in T24 bladder cancer cells, 5 mM NAC pretreatment abrogated SFN-induced ROS generation and apoptosis . Similarly, in gastric cancer cells, NAC reversed PARP cleavage and cytochrome c release, confirming ROS dependency . Methodological Note: To replicate, pre-treat cells with 5–10 mM NAC for 2–4 hours before SFN exposure, and measure ROS (e.g., DCFH-DA assay), mitochondrial membrane potential (JC-1 staining), and caspase activity.

Q. How does sulforaphane influence glutathione metabolism, and what role does NAC play in this process?

SFN depletes intracellular GSH by conjugating with it directly, which sensitizes cells to oxidative stressors (e.g., arsenic trioxide, ATO). NAC replenishes GSH via its conversion to cysteine, a GSH precursor. In multiple myeloma cells, SFN reduced GSH by 60% within 3 hours, enhancing ATO cytotoxicity. However, 10 mM NAC restored GSH levels and attenuated apoptosis . Key Data: GSH depletion assays (DTNB method) and LC-MS/MS for metabolite tracking are critical .

Advanced Research Questions

Q. Why do studies report conflicting outcomes when combining NAC with sulforaphane in cancer models?

Cell type-specific responses and experimental timing drive contradictions. For instance:

  • Prostate Cancer : NAC (10 mM) pretreatment abolished SFN-induced NAD(P)H quinone oxidoreductase (QR) activity, suggesting redox status regulates phase 2 enzyme induction .
  • Leukemia/Myeloma : NAC partially reversed ATO/SFN cytotoxicity but did not fully restore viability, indicating ROS-independent pathways (e.g., ER stress) contribute . Methodological Insight: Use RNA-seq or CRISPR screens to identify redox-sensitive transcriptional regulators (e.g., Nrf2) in target cells.

Q. What experimental designs elucidate the interplay between ROS and ER stress in SFN-based combination therapies?

SFN/ATO co-treatment activates both ROS and ER stress pathways. Key markers include:

  • ROS : Cleaved caspase-3/PARP, mitochondrial cytochrome c release .
  • ER Stress : PERK phosphorylation, XBP1 splicing, and HSP90 upregulation . Protocol: Pre-treat cells with NAC (5–10 mM) and/or ER stress inhibitors (e.g., 4μ8C for IRE1α), then assess pathway crosstalk via immunoblotting. In myeloma cells, NAC reduced caspase-4 cleavage (ER-specific apoptosis) by 50%, linking ROS to ER stress activation .

Q. How can researchers optimize methodologies to track sulforaphane-NAC metabolite interactions in vivo?

SFN undergoes GSH conjugation and is excreted as N-acetylcysteine (NAC) conjugates (e.g., SFN-NAC, erucin-NAC). In rats, 60% of SFN is eliminated as SFN-NAC in urine. Key Techniques:

  • LC-MS/MS with neutral loss scanning (129 Da for GSH conjugates; m/z 164 for NAC conjugates) .
  • Isotope labeling to trace SFN biotransformation in tissues.

Contradictions and Resolution Strategies

Q. Why does NAC enhance SFN/ATO cytotoxicity in some models but inhibit SFN’s chemopreventive effects in others?

  • Enhancement : In ATO-treated leukemia, NAC augments ROS-mediated apoptosis by balancing oxidative stress thresholds .
  • Inhibition : In chemoprevention (e.g., phase 2 enzyme induction), NAC’s GSH-boosting effects may negate SFN’s pro-oxidant signaling required for detoxification enzyme upregulation . Resolution: Conduct dose-response studies (NAC: 1–20 mM; SFN: 1–50 µM) and measure downstream targets (e.g., GST, NQO1 activity) across cell types.

Methodological Recommendations

  • ROS/ER Stress Crosstalk : Use dual-reporter cell lines (e.g., ROS-GFP + ER stress-luciferase) for real-time pathway monitoring.
  • Metabolite Validation : Include synthetic standards (e.g., SFN-NAC) for LC-MS/MS calibration .
  • Animal Models : For neuroprotection studies (e.g., Alzheimer’s), measure glyoxalase 1 activity and BDNF levels after SFN/NAC co-administration .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Sulforaphane NAC
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